molecular formula C21H15NO2 B14005060 1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine CAS No. 33651-52-4

1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine

Cat. No.: B14005060
CAS No.: 33651-52-4
M. Wt: 313.3 g/mol
InChI Key: XEWSLOIIWXNBCA-UHFFFAOYSA-N
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Description

1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety and a fluorenyl group connected via a methanimine linkage, which contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the fluorenyl derivative: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride, followed by reduction.

    Coupling reaction: The final step involves the condensation of the benzo[1,3]dioxole derivative with the fluorenyl derivative in the presence of a suitable base to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have been studied for their anticancer properties.

    Fluorenyl derivatives: Compounds containing the fluorenyl group, which exhibit various biological activities.

Uniqueness

1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine is unique due to its combination of the benzo[1,3]dioxole and fluorenyl moieties, which confer distinct chemical and biological properties

Properties

CAS No.

33651-52-4

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(9H-fluoren-2-yl)methanimine

InChI

InChI=1S/C21H15NO2/c1-2-4-18-15(3-1)10-16-11-17(6-7-19(16)18)22-12-14-5-8-20-21(9-14)24-13-23-20/h1-9,11-12H,10,13H2

InChI Key

XEWSLOIIWXNBCA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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